

ATTO 590 Phalloidin: Application Notes and Protocols for High-Resolution Actin Staining

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Compound of Interest

Compound Name: ATTO 590

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Introduction

ATTO 590 phalloidin is a high-affinity fluorescent probe specifically designed for the visualization of filamentous actin (F-actin) in fixed cells and tissues. This conjugate combines the exceptional photophysical properties of the **ATTO 590** dye with the robust F-actin binding specificity of phalloidin. Phalloidin, a bicyclic peptide isolated from the *Amanita phalloides* mushroom, binds to F-actin with high selectivity, stabilizing the filaments and preventing depolymerization.[1][2] The **ATTO 590** dye, a novel rhodamine derivative, offers strong absorption, high fluorescence quantum yield, and excellent photostability, making it an ideal fluorophore for demanding fluorescence microscopy applications, including super-resolution techniques like STED microscopy.[1][3][4]

These application notes provide a comprehensive guide for the use of **ATTO 590** phalloidin in actin staining, including its key characteristics, detailed experimental protocols for cultured cells and tissue sections, and troubleshooting guidelines.

Principle of F-Actin Staining with Phalloidin

Phalloidin binds specifically at the interface between F-actin subunits, effectively locking them together.[1] This binding is highly specific to the polymerized, filamentous form of actin and does not recognize monomeric G-actin.[1][2] When conjugated to a fluorescent dye like **ATTO 590**, phalloidin allows for the precise localization and visualization of F-actin structures within

the cell, such as stress fibers and lamellipodia. For the probe to access the actin cytoskeleton, cells must first be fixed to preserve their structure and then permeabilized to allow the relatively small phalloidin conjugate to pass through the cell membrane.[\[5\]](#)[\[6\]](#)

Key Features of ATTO 590 Phalloidin

- **High Specificity:** Binds exclusively to F-actin, resulting in low background and high-contrast imaging.[\[2\]](#)[\[5\]](#)
- **Exceptional Photostability:** The **ATTO 590** dye exhibits high resistance to photobleaching, enabling prolonged imaging and time-lapse experiments.[\[1\]](#)[\[3\]](#)
- **Bright Fluorescence:** Characterized by a high quantum yield and strong absorption, leading to bright and easily detectable fluorescent signals.[\[1\]](#)[\[3\]](#)[\[7\]](#)
- **Red-Shifted Spectrum:** With an excitation maximum at 593 nm and an emission maximum at 622 nm, **ATTO 590** is well-suited for multicolor imaging with minimal spectral overlap with common green and blue fluorophores.[\[1\]](#)[\[7\]](#)
- **Small Size:** The small size of the phalloidin conjugate allows for dense labeling of actin filaments without significant steric hindrance.[\[2\]](#)[\[8\]](#)

Quantitative Data

For ease of comparison, the key quantitative properties of **ATTO 590** dye and its phalloidin conjugate are summarized in the tables below.

Table 1: Photophysical Properties of **ATTO 590** Dye

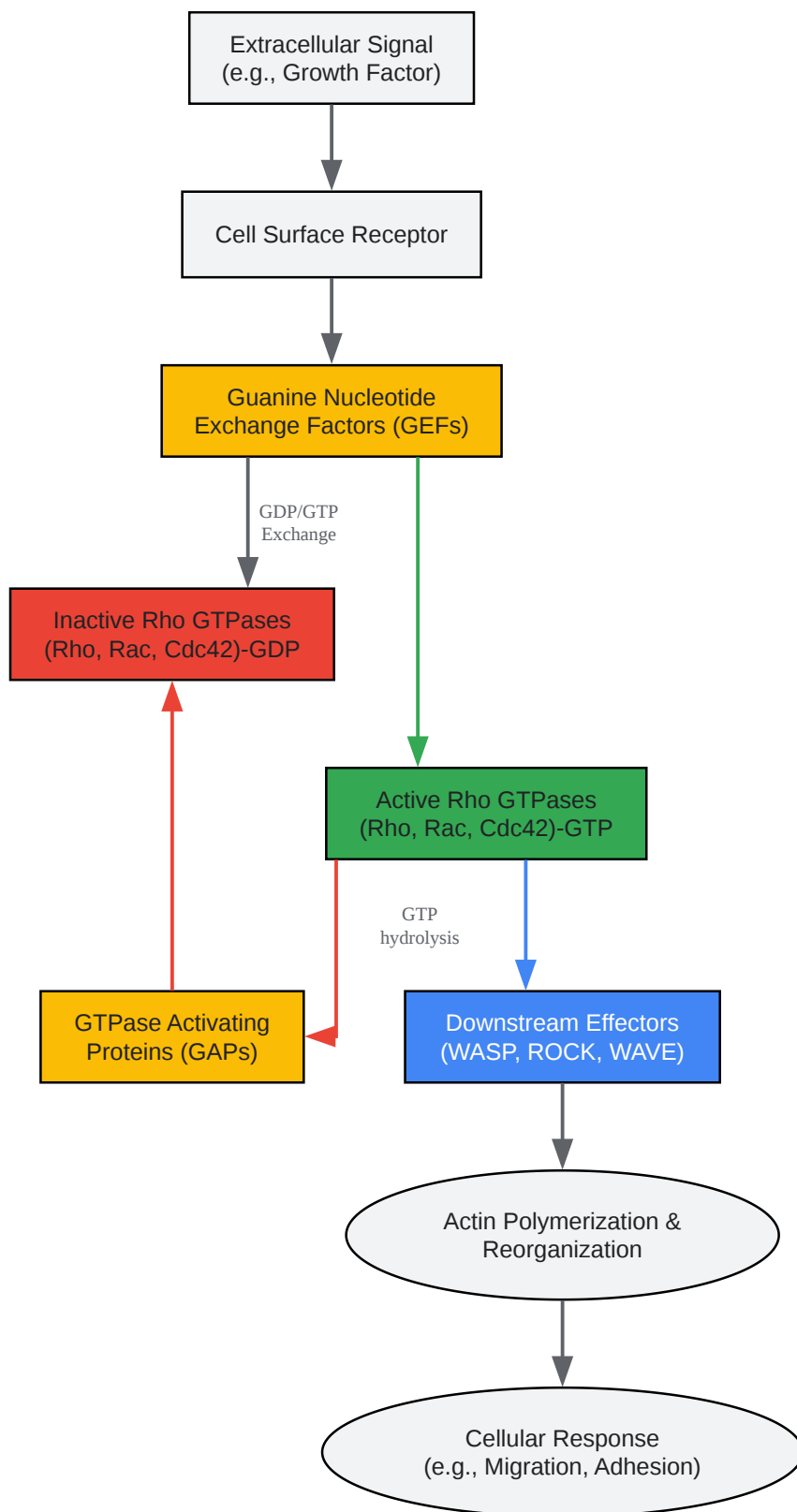
Property	Value	Reference
Excitation Maximum (λ_{abs})	593 nm	[1][7]
Emission Maximum (λ_{fl})	622 nm	[1][7]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][7]
Fluorescence Quantum Yield (η_{fl})	80%	[1][7]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[1][3]

Table 2: Specifications of **ATTO 590** Phalloidin Conjugate

Property	Value	Reference
Molecular Weight	~1475 g/mol	[1][7]
Recommended Solvent for Stock	Methanol or DMSO	[1][9]
Storage of Lyophilized Product	-20°C, protected from light	[1][7]
Storage of Stock Solution	-20°C, protected from light	[1][9]

Signaling Pathway Involving Actin Rearrangement

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[1] Extracellular signals, transduced through various cell surface receptors, activate these GTPases, which in turn orchestrate the assembly and organization of distinct F-actin structures. For instance, activated Cdc42 can stimulate the Wiskott-Aldrich syndrome protein (WASP), which then activates the Arp2/3 complex to induce the formation of branched actin networks, leading to filopodia formation. Visualizing these dynamic changes in the actin cytoskeleton with probes like **ATTO 590** phalloidin is crucial for understanding these signaling pathways.



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Caption: Rho GTPase signaling pathway leading to actin cytoskeleton rearrangement.

Experimental Protocols

The following are generalized protocols for staining F-actin with **ATTO 590** phalloidin. Optimal conditions may vary depending on the cell type and experimental setup.

Protocol 1: Staining F-Actin in Cultured Adherent Cells

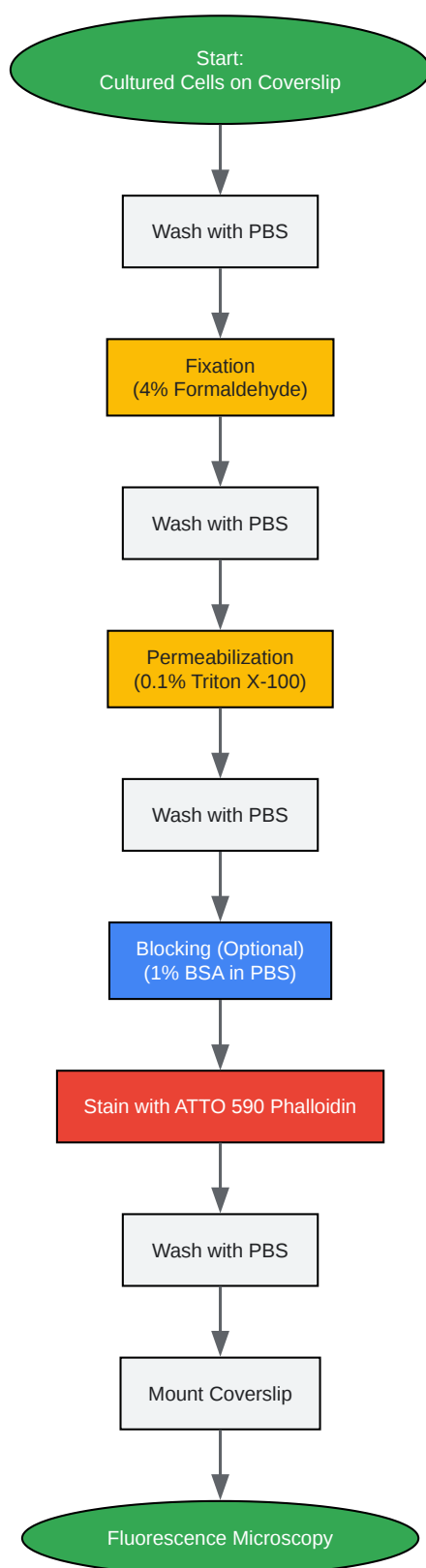
Materials:

- **ATTO 590** phalloidin
- Methanol-free formaldehyde (e.g., 4% in PBS)
- Phosphate-buffered saline (PBS), pH 7.4
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
- Mounting medium
- Coverslips with cultured cells

Procedure:

- **Cell Culture and Preparation:** Grow cells on sterile glass coverslips to the desired confluency.
- **Washing:** Gently wash the cells two to three times with pre-warmed PBS.
- **Fixation:** Fix the cells by incubating with 4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[\[2\]](#)[\[5\]](#)
- **Washing:** Wash the cells two to three times with PBS for 5 minutes each.
- **Permeabilization:** Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[\[5\]](#)[\[10\]](#)
- **Washing:** Wash the cells two to three times with PBS.

- Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[11]
- Staining:
 - Prepare the **ATTO 590** phalloidin staining solution by diluting the stock solution in PBS with 1% BSA. A final concentration of 1:100 to 1:1000 from a methanolic stock is a good starting point, but should be optimized.[5]
 - Remove the blocking buffer and add the staining solution to the coverslips.
 - Incubate for 20-90 minutes at room temperature, protected from light.[5][10]
- Washing: Wash the cells two to three times with PBS for 5 minutes each to remove unbound phalloidin.
- Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
- Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filter sets for the **ATTO 590** dye (Excitation/Emission: ~593/622 nm).



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Caption: Experimental workflow for F-actin staining in cultured cells.

Protocol 2: Staining F-Actin in Paraffin-Embedded Tissue Sections

Materials:

- All materials from Protocol 1
- Deparaffinization and rehydration solutions (Xylene, graded ethanol series)
- Antigen retrieval buffer (if performing co-staining with antibodies)

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin.
 - Rehydrate the tissue sections by sequential immersion in a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.
- Antigen Retrieval (if necessary): If co-staining with antibodies, perform antigen retrieval according to the antibody manufacturer's protocol.
- Washing: Wash sections with PBS.
- Permeabilization: Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
- Washing: Wash sections with PBS.
- Blocking: Incubate with 1% BSA in PBS for 30 minutes.
- Staining:
 - Prepare and apply the **ATTO 590** phalloidin staining solution as described in Protocol 1.
 - Incubate for 60-90 minutes at room temperature in a humidified chamber, protected from light.

- Washing: Wash thoroughly with PBS.
- Counterstaining (Optional): If desired, counterstain nuclei with a suitable dye like DAPI.
- Mounting and Imaging: Mount with an appropriate mounting medium and visualize as described above.

Troubleshooting

Common issues encountered during phalloidin staining and their potential solutions are outlined below.

Caption: Troubleshooting guide for common phalloidin staining issues.

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